molecular formula C8H5F2NO2 B13637587 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13637587
M. Wt: 185.13 g/mol
InChI Key: OUQHYBKOARTAHN-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a chemical compound that belongs to the class of oxazines It is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the benzene ring, and an oxazinone ring fused to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions. This catalyst-free annulation process yields various 1,2-dihydroquinolines and 2,3-dihydropyrroles in high yields . The reaction conditions are generally mild, making the process efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinolines, pyrroles, and substituted derivatives of the original compound .

Scientific Research Applications

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The oxazinone ring structure contributes to its unique chemical properties, making it a valuable compound in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoroisatoic anhydride
  • 4,5-Difluoroisatoic anhydride
  • 6,7-Difluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Uniqueness

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern and the presence of the oxazinone ring. This structural uniqueness imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

6,7-difluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5F2NO2/c9-5-1-4-3-13-8(12)11-7(4)2-6(5)10/h1-2H,3H2,(H,11,12)

InChI Key

OUQHYBKOARTAHN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC(=O)O1)F)F

Origin of Product

United States

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